molecular formula C9H10BrN3 B3060147 5-Bromo-1,7-dimethyl-1H-indazol-3-amine CAS No. 1820704-52-6

5-Bromo-1,7-dimethyl-1H-indazol-3-amine

Cat. No. B3060147
CAS RN: 1820704-52-6
M. Wt: 240.10
InChI Key: PKSJBVLMXDSHOQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The linear formula of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine is C9H10BrN3 . More detailed structural analysis would require specific spectroscopic data which is not available from the current search results.


Physical And Chemical Properties Analysis

5-Bromo-1,7-dimethyl-1H-indazol-3-amine is a solid at room temperature . It has a predicted density of 1.867±0.06 g/cm3 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Therapeutic Potential

Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . The derivatives of 1, 3-diazole, a compound similar to 5-Bromo-1,7-dimethyl-1H-indazol-3-amine, show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Antitumor Activity

A series of indazole derivatives, which include 5-Bromo-1,7-dimethyl-1H-indazol-3-amine, were synthesized and evaluated for their inhibitory activities against human cancer cell lines . These cell lines include lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .

Antitubercular Potential

Some derivatives of 1, 3-diazole have shown potent antitubercular activity against Mycobacterium tuberculosis strain . This suggests that 5-Bromo-1,7-dimethyl-1H-indazol-3-amine could potentially be used in the development of new antitubercular drugs.

Synthesis of New Drugs

Imidazole has become an important synthon in the development of new drugs . Given the structural similarity between imidazole and 5-Bromo-1,7-dimethyl-1H-indazol-3-amine, the latter could also be used as a synthon in drug development.

Commercial Availability

5-Bromo-1,7-dimethyl-1H-indazol-3-amine is commercially available and can be purchased from various chemical suppliers . This availability facilitates its use in scientific research and drug development.

Large Scale Synthesis

The synthesis of indazole derivatives, including 5-Bromo-1,7-dimethyl-1H-indazol-3-amine, has been successfully demonstrated on hundred-gram scales . This indicates the feasibility of large-scale production for industrial applications.

Safety and Hazards

The compound is classified as an irritant. Hazard statements include H302-H315-H319-H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The compound has shown promising results in scientific research due to its diverse biological properties. Future research could focus on further exploring its potential applications, particularly in the field of cancer treatment .

properties

IUPAC Name

5-bromo-1,7-dimethylindazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-5-3-6(10)4-7-8(5)13(2)12-9(7)11/h3-4H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSJBVLMXDSHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(N=C2N)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270908
Record name 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,7-dimethyl-1H-indazol-3-amine

CAS RN

1820704-52-6
Record name 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820704-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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